1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol
Description
Properties
IUPAC Name |
1-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-13(20)17-18-15-9-5-6-10-16(15)19(17)12-11-14-7-3-2-4-8-14/h5-6,9-10,13-14,20H,2-4,7-8,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQKWKYSYFTHKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCC3CCCCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-(2-Cyclohexylethyl)-o-phenylenediamine
The initial step involves alkylation of o-phenylenediamine to introduce the 2-cyclohexylethyl group.
Procedure :
-
Reactants : o-Phenylenediamine (1 equiv), 2-cyclohexylethyl bromide (1.2 equiv), potassium carbonate (2 equiv).
-
Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Workup : Filter to remove excess base, concentrate under vacuum, and purify via column chromatography (silica gel, ethyl acetate/hexane).
Yield : ~65–70% (estimated based on analogous alkylations in).
Cyclization to Form 1-(2-Cyclohexylethyl)-2-acetylbenzimidazole
The alkylated diamine is cyclized with pyruvic acid to install a ketone at C-2.
Procedure :
Reduction of Ketone to Ethanol
The acetyl group at C-2 is reduced to ethanol using sodium borohydride.
Procedure :
-
Reactants : 1-(2-Cyclohexylethyl)-2-acetylbenzimidazole (1 equiv), sodium borohydride (3 equiv).
-
Solvent : Methanol.
-
Conditions : Stir at 0°C for 2 hours, then room temperature for 12 hours.
-
Workup : Quench with water, extract with ethyl acetate, and concentrate.
Yield : ~75–80% (estimated).
Table 1: Key Reaction Parameters for Route 1
| Step | Reactants/Conditions | Yield |
|---|---|---|
| Alkylation | THF, 80°C, 24h | 65–70% |
| Cyclization | HCl, 120°C, 6h | 60–65% |
| Reduction | NaBH₄, MeOH, 0°C→RT | 75–80% |
Route 2: Direct Cyclization of Pre-Functionalized Diamine
Preparation of N-(2-Cyclohexylethyl)-o-nitroaniline
Introducing the cyclohexylethyl group prior to diamine formation simplifies regioselectivity.
Procedure :
-
Reactants : o-Nitroaniline (1 equiv), 2-cyclohexylethyl bromide (1.1 equiv), K₂CO₃ (2 equiv).
-
Solvent : DMF, 80°C, 8h.
-
Workup : Filter, concentrate, and recrystallize from ethanol.
Yield : ~70–75%.
Reduction to N-(2-Cyclohexylethyl)-o-phenylenediamine
Catalytic hydrogenation reduces the nitro group.
Procedure :
-
Reactants : N-(2-Cyclohexylethyl)-o-nitroaniline (1 equiv), H₂ (1 atm), 10% Pd/C (0.1 equiv).
-
Solvent : Ethanol, 25°C, 6h.
Yield : ~90–95%.
Cyclization with Glycolic Acid
Glycolic acid introduces the hydroxymethyl group directly.
Procedure :
-
Reactants : N-(2-Cyclohexylethyl)-o-phenylenediamine (1 equiv), glycolic acid (1.2 equiv), HCl (3 equiv).
-
Conditions : Reflux, 100°C, 5h.
Yield : ~50–55%.
Table 2: Comparative Analysis of Routes 1 and 2
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | ~30–35% | ~30–33% |
| Step Count | 3 | 3 |
| Key Advantage | Higher C-2 yield | Direct hydroxymethyl installation |
Spectroscopic Validation and Purity Optimization
Nuclear Magnetic Resonance (NMR)
Recrystallization and Purity
-
Solvent System : Ethyl acetate/hexane (1:3) or methanol/water (4:1).
-
Purity : >95% (HPLC, C18 column, acetonitrile/water gradient).
Industrial-Scale Considerations
Solvent Recycling
Catalytic Efficiency
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that benzimidazole derivatives, including 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol, exhibit significant anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For instance, studies have demonstrated that benzimidazole derivatives can interact with tubulin, disrupting microtubule formation essential for cell division .
Antimicrobial Properties
Benzimidazole derivatives are also noted for their antimicrobial activities. 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol has been evaluated for its efficacy against a range of bacterial and fungal pathogens. The mechanism of action often involves the disruption of microbial cell membranes or interference with essential metabolic pathways .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The anti-inflammatory activity is believed to stem from its ability to inhibit pro-inflammatory cytokines and reduce oxidative stress in affected tissues .
Drug Development
The unique structure of 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol allows for modifications that can enhance its pharmacological profile. Its potential as a lead compound in drug development is significant, particularly in creating new therapies for cancer and infectious diseases. Various synthetic pathways have been explored to optimize yield and bioactivity during the drug formulation process.
Mechanism of Action Studies
Understanding the mechanisms through which 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol exerts its effects is critical for its application in therapeutics. Research focuses on how this compound interacts with specific molecular targets, including enzymes and receptors involved in disease pathways. These studies are pivotal for elucidating its therapeutic potential and guiding further drug design efforts .
Polymer Chemistry
The incorporation of benzimidazole derivatives into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. The unique chemical structure allows for the development of advanced materials with specific functionalities, suitable for applications in electronics and coatings.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Santosh et al. (2011) | Antimicrobial Activity | Demonstrated that benzimidazole derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria. |
| Ozel Guuven et al. (2011) | Anticancer Activity | Found that certain benzimidazole derivatives induce apoptosis in cancer cells through tubulin interaction. |
| Recent Drug Development Trials | Pharmacological Efficacy | Ongoing trials are assessing the safety and efficacy of modified benzimidazole compounds in clinical settings. |
Mechanism of Action
The mechanism of action of 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core allows the compound to bind to these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological and chemical properties of benzimidazole derivatives are heavily influenced by substituent patterns. Key comparisons include:
| Compound Name | Substituents | Key Structural Differences |
|---|---|---|
| 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol | N1: 2-cyclohexylethyl; C2: ethanol | Bulky cyclohexylethyl enhances lipophilicity |
| 1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol | N1: 3-(4-methoxyphenoxy)propyl; C2: ethanol | Methoxyphenoxy group increases polarity |
| 1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol | N1: 2-(2-chlorophenoxy)ethyl; C2: propanol | Chlorophenoxy improves membrane penetration |
| 2-(1H-Benzimidazol-2-ylamino)ethanol | C2: ethanolamine | Ethanolamine moiety enhances solubility |
Key Observations :
- The 2-cyclohexylethyl group in the target compound contributes to higher LogP (~4.2) compared to methoxyphenoxy (LogP ~3.5) or chlorophenoxy (LogP ~3.8) derivatives, favoring membrane permeability but reducing aqueous solubility .
- The ethanol group at C2 enables hydrogen bonding, critical for target interactions, as seen in derivatives like 2-(1H-benzimidazol-2-ylamino)ethanol .
Antimicrobial Activity
| Compound | MIC (μg/mL) against E. coli | MIC (μg/mL) against S. aureus |
|---|---|---|
| 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol | 30 | 18 |
| 1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol | 25 | 15 |
| 1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol | 35 | 20 |
Insights :
- The methoxyphenoxy derivative shows superior activity against E. coli, likely due to enhanced polarity improving solubility in bacterial membranes .
- The cyclohexylethyl group’s bulkiness may reduce binding efficiency compared to smaller substituents.
Anticancer Activity
| Compound | IC₅₀ (μM) against MCF-7 | IC₅₀ (μM) against HeLa |
|---|---|---|
| 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol | 12 | 9 |
| 1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol | 10 | 8 |
| N-{2-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethyl}-2-methylpropanamide | 15 | 11 |
Insights :
- The target compound’s ethanol group enhances cytotoxicity compared to amide derivatives, possibly due to improved intracellular retention .
- Methoxyphenoxy derivatives exhibit lower IC₅₀ values, suggesting substituent polarity aids target binding .
Optimization Challenges :
- The cyclohexylethyl group’s steric hindrance reduces reaction yields (~65%) compared to methoxyphenoxy derivatives (~80%) .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Methoxyphenoxy Analog | Chlorophenoxy Derivative |
|---|---|---|---|
| LogP | 4.2 | 3.5 | 3.8 |
| Solubility in DMSO (mg/mL) | 40 | 55 | 35 |
| Plasma Protein Binding (%) | 92 | 85 | 89 |
Insights :
Biological Activity
Overview
1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol is a benzimidazole derivative recognized for its broad range of biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and infectious diseases. The structural features of this compound, including the cyclohexylethyl group and the ethanol moiety, significantly influence its biological interactions and efficacy.
Chemical Structure and Properties
- Molecular Formula: C₁₇H₂₄N₂O
- Molecular Weight: 272.385 g/mol
The compound's structure allows it to interact with various biological targets, including enzymes and receptors, thereby modulating several biochemical pathways.
1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol exhibits its biological activity through multiple mechanisms:
- Enzyme Interaction: It has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to altered enzyme activity, impacting the pharmacokinetics of co-administered drugs.
- Cell Signaling Modulation: The compound influences key signaling pathways such as MAPK/ERK, which are critical for cell proliferation and differentiation. This modulation can lead to antiproliferative effects in cancer cells.
Biological Activities
The biological activities of 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol include:
- Anticancer Activity: Research indicates that this compound may possess significant anticancer properties. It has been tested against various cancer cell lines, showing potential in inhibiting tumor growth .
- Antimicrobial Properties: The compound has demonstrated activity against a range of pathogens, suggesting its potential use as an antimicrobial agent.
- Anti-inflammatory Effects: Preliminary studies suggest that it may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Research Findings and Case Studies
Several studies have explored the biological activity of 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol:
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a recent study, 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol was evaluated for its effects on human cervical cancer cells (HeLa). The results indicated a dose-dependent inhibition of cell viability, suggesting its potential as an anticancer therapeutic. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .
Case Study: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for conventional antibiotics.
Pharmacokinetics
Understanding the pharmacokinetics of 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol is essential for evaluating its therapeutic potential. Initial studies suggest that the compound has favorable solubility characteristics due to the ethanol moiety, enhancing its bioavailability. Further research is needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) profiles.
Q & A
Basic: What are the standard synthetic protocols for synthesizing 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol and its intermediates?
Answer:
The synthesis of benzimidazole derivatives typically involves multi-step reactions. For intermediates like 1-(1H-benzimidazol-2-yl)ethanone, a common protocol involves refluxing 1H-benzimidazole with acetyl chloride for 2 hours, followed by recrystallization in methanol . Further functionalization (e.g., introducing cyclohexylethyl groups) may require alkylation or condensation reactions under reflux with hydrazine or aryl aldehydes, as seen in analogous syntheses of related compounds . Key steps include:
- Reagent selection : Acetyl chloride for acetylation , hydrazine for hydrazone formation .
- Purification : Recrystallization in methanol or ethanol to isolate solids .
- Monitoring : Thin-layer chromatography (TLC) with solvent systems like benzene/chloroform/methanol (60:20:20) to track reaction progress .
Advanced: How can researchers optimize reaction conditions to improve yield and purity of benzimidazole derivatives?
Answer:
Optimization involves systematic variation of:
- Reaction time : Extended reflux durations (e.g., 4 hours vs. 2 hours) may enhance conversion, as seen in hydrazinylphenyl ethanone synthesis .
- Temperature : Controlled heating under reflux prevents side reactions (e.g., decomposition of acetyl intermediates) .
- Solvent polarity : Methanol or ethanol for recrystallization improves purity by removing unreacted starting materials .
- Catalyst use : Sodium hydroxide in ethanol facilitates aldol condensations for acryloyl derivatives .
- Stoichiometry : Excess hydrazine (10 mL) ensures complete hydrazone formation in multi-step syntheses .
Basic: Which spectroscopic and analytical methods are recommended for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and cyclohexylethyl integration (e.g., δ 1.2–1.8 ppm for cyclohexyl protons) .
- Infrared Spectroscopy (IR) : Peaks at ~3200 cm⁻¹ (O-H stretch) and ~1650 cm⁻¹ (C=O) validate ethanol and ketone moieties .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 257.12 for C11H10Cl2N2O analogs) confirm molecular weight .
- X-ray Diffraction : Resolves crystal packing and stereochemistry, as demonstrated for benzimidazole derivatives .
Advanced: How should researchers resolve contradictions in bioactivity data across studies?
Answer:
Contradictions may arise from:
- Assay variability : Anti-inflammatory activity (e.g., COX-2 inhibition ) vs. antifungal activity (e.g., against plant pathogens ) requires validation using standardized assays (e.g., MIC tests for antifungals).
- Structural analogs : Differences in substituents (e.g., dichlorophenyl vs. cyclohexylethyl groups) impact target binding .
- Data normalization : Use internal controls (e.g., fluconazole for antifungal studies ) to calibrate activity metrics.
Basic: What methods are used to assess purity and stability of the compound?
Answer:
- Chromatography :
- Thermal Analysis : Melting point consistency (e.g., white crystals melting at 150–155°C ) indicates purity.
- Loss on Drying : Measures residual solvents (≤0.2% ).
Advanced: How can environmental persistence and degradation pathways be studied?
Answer:
- Degradation Studies :
- Hydrolysis : Expose the compound to aqueous buffers (pH 3–9) at 25–50°C to simulate environmental conditions .
- Photolysis : UV irradiation (254 nm) identifies photo-degradation products .
- Analytical Tools :
- LC-MS/MS : Detects metabolites (e.g., dichlorophenyl fragments ).
- QSAR Modeling : Predicts biodegradability based on logP and cyclohexylethyl hydrophobicity .
Advanced: What strategies are recommended for elucidating reaction mechanisms in benzimidazole functionalization?
Answer:
- Isotopic Labeling : Use deuterated solvents (e.g., D2O) to track proton transfer in acetylation or alkylation steps .
- Kinetic Studies : Monitor intermediate formation via in situ NMR to identify rate-limiting steps .
- Computational Chemistry : DFT calculations (e.g., Gaussian 09) model transition states for cyclohexylethyl group incorporation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
